molecular formula C13H15NO3 B1178329 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid CAS No. 137870-76-9

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B1178329
CAS No.: 137870-76-9
M. Wt: 233.26 g/mol
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Description

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a proline derivative that serves as a valuable chiral building block in medicinal chemistry and drug discovery research. This compound features a constrained pyrrolidine ring, which is instrumental in the design and synthesis of peptidomimetics and molecular scaffolds. Its primary research value lies in its application as a key intermediate for the development of protease inhibitors, as the structure can mimic transition states or natural peptide substrates. The benzoyl group offers a site for further functionalization, while the carboxylic acid allows for coupling to create more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potential therapeutic agents targeting various enzymes and receptors. The stereochemistry of the molecule is critical for its biological activity, making it a subject of interest in asymmetric synthesis and catalysis studies. Available from suppliers like BLD Pharmatech and Ambeed, this high-purity compound is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBGVLJOPVWVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137870-76-9
Record name 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
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Preparation Methods

Pyrrolidine Ring Construction via Cyclization

The synthesis typically begins with a pyrrolidine-2-carboxylic acid precursor. Patent EP3015456A1 discloses a method where 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate undergoes cyclization using strong bases like n-butyllithium or LHMDS (lithium hexamethyldisilazide) at -78°C, followed by alkylation with methylating agents. For example, treatment of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with nBuLi and formic pivalic anhydride yields a dihydro-pyrrole intermediate, which is subsequently hydrogenated to afford the cis-pyrrolidine derivative in 84.4% yield.

Methyl Group Introduction via Phase-Transfer Catalysis

Alkylation at the 2-position is achieved using phase-transfer catalysts such as quaternary ammonium salts or polyethylene glycol. In Example 1 of EP3015456A1, metallic sodium activates the hydroxyl group of a pentanedioate derivative, enabling reaction with methyl iodide to install the methyl group without racemization. This step is critical for maintaining enantiomeric excess (ee) when starting from chiral precursors.

Benzoylation Strategies

Following methyl group installation, the 1-position is acylated using benzoyl chloride or its derivatives. Protection of the carboxylic acid as a tert-butyl ester (e.g., using di-tert-butyl dicarbonate) prevents unwanted side reactions during this step. Subsequent deprotection with trifluoroacetic acid (TFA) regenerates the free carboxylic acid, as demonstrated in Example 7 of the patent.

Stereochemical Control and Racemization Mitigation

Catalytic Hydrogenation for Cis-Selectivity

A pivotal advancement in EP3015456A1 is the use of catalytic hydrogenation to convert dihydro-pyrrole intermediates into cis-pyrrolidines. For instance, hydrogenation of (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole over Pd/C affords the cis-product with 99% ee, contrasting with conventional methods that produce racemic mixtures. This step is indispensable for achieving the desired stereochemistry in the target compound.

Protecting Group Strategies

Racemization during alkylation is mitigated by protecting the carboxylic acid as a tert-butyl ester and the amine as a Boc (tert-butyloxycarbonyl) group. Deprotection with TFA at 5°C ensures minimal epimerization, as evidenced in Example 7-2, where (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-pyrrolidine is obtained with high enantiopurity.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Stereoselectivity Key Advantages
Traditional AlkylationnBuLi, -78°C, phase-transfer catalyst84.4%99% eeHigh stereocontrol, scalable
Photochemical AlkylationTiO₂, hv, anaerobic57%Not reportedSolvent-free, mild conditions
Catalytic HydrogenationPd/C, H₂, 25°C90–100%99% eeCis-selectivity, minimal racemization

Experimental Optimization and Scalability

Reaction Temperature and Base Selection

Low temperatures (-78°C) are critical for minimizing side reactions during alkylation. The use of LHMDS over metallic sodium enhances reproducibility, as seen in Example 7-2.

Solvent and Catalyst Screening

Tert-butanol and THF are preferred solvents for their ability to dissolve both polar and nonpolar intermediates. Pd/C (10% wet) proves optimal for hydrogenation, achieving quantitative yields without over-reduction.

Purification Techniques

Flash chromatography on silica gel with ethyl acetate/CH₂Cl₂ gradients effectively isolates products, as demonstrated in both sources .

Chemical Reactions Analysis

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has shown significant promise in the treatment of cognitive disorders. It acts as an inhibitor of prolyl oligopeptidase, an enzyme implicated in the metabolism of neuropeptides that are crucial for learning and memory functions. Inhibition of this enzyme has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Biochemical Applications

In biochemical research, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture systems where maintaining a stable pH is crucial for cellular functions. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological applications .

Synthetic Applications

The synthesis of this compound has been explored for its utility in creating more complex organic compounds. The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, it has been used in the formation of amide derivatives, which are evaluated for their pharmacological properties .

Case Study 1: Neuroprotective Effects

A study investigated the effects of prolyl oligopeptidase inhibitors, including derivatives of this compound, on cognitive function in animal models of Alzheimer's disease. The results indicated improved memory retention and reduced neuroinflammation markers, supporting its potential use in therapeutic strategies against neurodegenerative diseases .

Case Study 2: Buffering Capacity

Research into the buffering properties of this compound demonstrated its effectiveness in maintaining pH stability in cell cultures. This property is critical for experiments requiring precise control over environmental conditions, thereby enhancing reproducibility and reliability in biological assays .

Data Summary

Application AreaSpecific UseKey Findings/Results
PharmacologyCognitive disorder treatmentInhibits prolyl oligopeptidase; enhances memory
BiochemistryBuffering agent in cell culturesEffective pH range: 6 - 8.5
SynthesisPrecursor for amide derivativesEnhanced biological activity observed

Mechanism of Action

The mechanism of action of 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further modulating their function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid - C14H17NO4 ~263.29 (estimated) 1-Benzoyl, 2-methyl, 2-carboxylic acid Discontinued; limited research data
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid 63399-74-6 C14H17NO4 263.29 1-Benzyloxycarbonyl (Cbz), 2-methyl Chiral building block in peptide synthesis
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid 62522-92-3 C13H15NO4 249.27 4-Methoxybenzoyl, 2-carboxylic acid Potential solubility modulation via methoxy group
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid 129769-20-6 C15H19NO4 277.32 Piperidine ring, 5-methyl, Cbz group Broader ring size for conformational flexibility
(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - C25H24N2O2 384.48 Benzoylphenyl, benzyl, carboxamide Asymmetric synthesis of amino acids
1-Acyl-2-(3,4-dimethoxybenzyl)pyrrolidine derivatives - Varies 404–419 Acyl, 3,4-dimethoxybenzyl Dual orexin receptor antagonists

Key Comparative Analysis

Substituent Effects
  • Benzoyl vs. Benzyloxycarbonyl (Cbz):
    The target compound’s benzoyl group (electron-withdrawing) contrasts with the Cbz group in ’s analog, which is a protecting group for amines. The Cbz analog is more stable in acidic conditions and widely used in peptide synthesis, whereas the benzoyl group may confer distinct electronic properties for receptor binding .
  • Methoxy Substitution:
    1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid () introduces a para-methoxy group, enhancing solubility and altering electronic interactions compared to the unsubstituted benzoyl in the target compound .
Ring Size and Conformation
  • Piperidine vs. Pyrrolidine:
    The piperidine derivative () has a six-membered ring, offering greater conformational flexibility compared to the five-membered pyrrolidine. This may influence bioavailability and binding kinetics in drug design .
Pharmacological Relevance
  • Orexin Receptor Antagonists: Compounds like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone () demonstrate potent dual orexin receptor antagonism (LC-MS: [M+H]+ = 419.13). Their substituted benzyl and acyl groups are critical for receptor affinity, a feature absent in the target compound, which lacks such functionalization .
Stereochemical Considerations
  • The (R)-configuration in ’s Cbz-protected analog highlights the importance of chirality in biological activity.

Biological Activity

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid (CAS No. 137870-76-9) is a compound characterized by its unique pyrrolidine ring structure combined with a benzoyl and a carboxylic acid functional group. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : Approximately 233.26 g/mol
  • Structure : The compound features a pyrrolidine ring, which is known for its presence in various biologically active molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest the following activities:

  • Antimicrobial Properties : Initial investigations have indicated that this compound may possess antimicrobial effects, potentially useful in developing new antibacterial agents.
  • Cytotoxicity : Studies involving cell lines have shown that it may induce cytotoxic effects, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : There is evidence that the compound can inhibit specific enzymes, which could be leveraged in drug design for conditions requiring enzyme modulation.

The mechanism of action of this compound involves its interaction with molecular targets that modulate their activity. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular pathways and physiological processes.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study explored the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value indicating a promising therapeutic window for further exploration .
  • Enzyme Interaction Studies : Interaction studies demonstrated that the compound binds to specific enzyme targets, modulating their activity and potentially leading to therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
1-Benzoyl-2-methylpiperidine-2-carboxylic acidPiperidine ring instead of pyrrolidinePotentially different pharmacological profiles
1-Benzylpyrrolidine-2-carboxylic acidBenzyl group instead of benzoylMay exhibit different reactivity
2-Methylpyrrolidine-2-carboxylic acidLacks the benzoyl groupSimpler structure with different properties

The distinct combination of functional groups and ring structure in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrrolidine derivatives typically involves multi-step reactions, such as protection/deprotection strategies, nucleophilic substitutions, and carboxylation. For example, benzoyl-protected pyrrolidines (e.g., Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate) are synthesized using benzyl chloroformate for amine protection, followed by methyl group introduction via alkylation . Key parameters include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Catalyst selection : Triethylamine or DMAP may enhance acylation efficiency.
  • Purification : Column chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) ensures >95% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Structural validation relies on NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy :

  • ¹H NMR : Methyl groups at the 2-position appear as singlets (~δ 1.4–1.6 ppm), while benzoyl protons resonate as aromatic multiplets (δ 7.3–7.5 ppm) .
  • IR : Stretching vibrations for carboxylic acid (1700–1725 cm⁻¹) and amide carbonyls (1650–1680 cm⁻¹) confirm functional groups .
  • Chiral HPLC or polarimetry may resolve enantiomers if the compound has stereocenters .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Pyrrolidine carboxylic acids generally exhibit:

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Acidic conditions (pH < 3) enhance aqueous solubility via protonation of the carboxylic group .
  • Stability : Susceptible to hydrolysis in strong acids/bases. Storage at –20°C under inert atmosphere (argon) is recommended to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities reported across studies?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ion concentration) or compound purity. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., radioligand binding assays with HEK293 cells expressing target receptors) .
  • Batch validation : LC-MS purity checks (>98%) and control experiments with reference compounds (e.g., known inhibitors) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. What experimental designs are effective for studying the stereochemical impact of this compound in enzyme inhibition?

Chiral centers in pyrrolidines (e.g., (2S,4R)-configured analogs) often dictate biological activity. Approaches include:

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .
  • Docking simulations : Molecular dynamics (MD) with enzymes (e.g., prolyl endopeptidase) to predict binding modes of R vs. S enantiomers .
  • Kinetic assays : Measure K_i values for each enantiomer using fluorogenic substrates .

Q. How can reaction conditions be optimized to mitigate racemization during synthesis?

Racemization at the 2-methylpyrrolidine position is a key challenge. Mitigation strategies:

  • Low-temperature reactions : Conduct alkylation steps at –20°C to reduce kinetic energy and stereochemical scrambling .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) instead of benzyloxycarbonyl (Cbz) for milder deprotection (e.g., TFA vs. H₂/Pd) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Gaussian or ORCA software to model transition states and activation energies for carboxylation or acylation steps .
  • Retrosynthetic analysis : Synthia or Chematica for route planning, prioritizing steps with high atom economy .
  • Machine learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal solvents/catalysts .

Q. How should researchers address gaps in toxicological data for this compound?

  • In vitro assays : Ames test (mutagenicity), hERG binding (cardiotoxicity), and hepatocyte viability (LD₅₀) .
  • In silico tools : ProTox-II or DEREK for preliminary hazard assessment .
  • Tiered testing : Follow OECD guidelines for acute toxicity (OECD 423) and repeat-dose studies .

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